molecular formula C17H12F3N3O2S2 B5149855 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B5149855
M. Wt: 411.4 g/mol
InChI Key: SCRJFIVBEVCUDH-UHFFFAOYSA-N
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Description

2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a thienyl group, a pyrimidinyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl and pyrimidinyl derivatives, such as:

Uniqueness

What sets 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance its stability and bioactivity compared to similar compounds .

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S2/c18-17(19,20)25-12-5-3-11(4-6-12)22-15(24)10-27-16-21-8-7-13(23-16)14-2-1-9-26-14/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRJFIVBEVCUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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